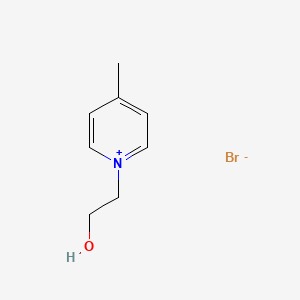
1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide, also known as HEPC or Choline Chloride, is a quaternary ammonium salt that is widely used in the field of scientific research. It is a water-soluble compound that is synthesized through a simple and cost-effective method. HEPC has a wide range of applications, including as a biochemical reagent, a food supplement, and an animal feed additive. In
Applications De Recherche Scientifique
Corrosion Inhibition
1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide has been studied for its potential as a corrosion inhibitor. For instance, Hegazy et al. (2016) evaluated similar cationic surfactants, including 1-dodecyl-2-((2-hydroxyethyl)imino)-1-methylpyrrolidin-1-ium bromide, as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These surfactants showed a good ability to act as corrosion inhibitors, with their efficiency increasing with concentration, exposure time, and temperature (Hegazy et al., 2016).
Oil Spill Remediation
The compound's derivatives have been applied in environmental remediation, specifically in oil spill remediation in seawater. For instance, Shafiee et al. (2021) synthesized and characterized various asymmetric dicationic ionic liquids, including 1-(2-(1-dodecyl-2-methyl-1H-imidazol-3-ium-3-yl)ethyl)-4-methylpyridin-1-ium bromide, and evaluated their performance as oil spill dispersants (Shafiee et al., 2021).
Absorption Refrigeration Technology
In the field of absorption refrigeration technology, the physicochemical properties of solutions containing bromide-based ionic liquids, including 1-(2-hydroxyethyl)pyridinium bromide, have been measured. Królikowska et al. (2019) focused on their potential applications as working fluids in absorption refrigeration technology, finding that these solutions could be effective in this context (Królikowska et al., 2019).
Synthesis of Radioligands
The compound and its derivatives have been used in the synthesis of radioligands for medical imaging. Issa et al. (2006) synthesized tertiary amine precursors, including related bromide salts, and radiolabeled them for use as PET ligands in studying inhaled drug deposition (Issa et al., 2006).
Synthesis of Organic Compounds
In organic chemistry, this compound serves as a building block for synthesizing various compounds. For instance, Khlebnikov et al. (2018) used a related compound, 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, as a trifluoromethyl-containing building block in the preparation of trifluoromethyl-substituted aminopyrroles (Khlebnikov et al., 2018).
Propriétés
IUPAC Name |
2-(4-methylpyridin-1-ium-1-yl)ethanol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO.BrH/c1-8-2-4-9(5-3-8)6-7-10;/h2-5,10H,6-7H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAVRJKEXWPELA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CCO.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499830 | |
| Record name | 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26468-11-1 | |
| Record name | 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Pyrido[3,2-g]quinoline](/img/structure/B3050440.png)
![2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid](/img/structure/B3050441.png)